N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide typically involves the reaction of 3-(dimethylaminomethylidene)-4-oxothiochromen-6-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Scientific Research Applications
N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on cellular signaling pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide
- N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamide
- 3,4-Disubstituted maleimides
Uniqueness
N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide stands out due to its unique thiochromen ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide |
InChI |
InChI=1S/C14H16N2O2S/c1-9(17)15-11-4-5-13-12(6-11)14(18)10(8-19-13)7-16(2)3/h4-7H,8H2,1-3H3,(H,15,17) |
InChI Key |
DWPPAZRYULEWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SCC(=CN(C)C)C2=O |
Origin of Product |
United States |
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